molecular formula C20H23FN2O4S B14983854 1-[(2-fluorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B14983854
M. Wt: 406.5 g/mol
InChI Key: ZIIZIZUPRGTYQD-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H23FN2O4S This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group:

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methanesulfonyl groups, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.

    Industrial Applications: The compound is explored for its potential use in industrial processes, including the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

    1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound differs in the position of the methoxy group on the phenyl ring.

    N-(2-FLUOROPHENYL)-N-[1-(2-PHENYLETHYL)-4-PIPERIDINYL]ACETAMIDE: A structurally related compound with different substituents on the piperidine ring.

The uniqueness of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H23FN2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23FN2O4S/c1-27-18-7-4-6-17(13-18)22-20(24)15-9-11-23(12-10-15)28(25,26)14-16-5-2-3-8-19(16)21/h2-8,13,15H,9-12,14H2,1H3,(H,22,24)

InChI Key

ZIIZIZUPRGTYQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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